molecular formula C18H16F3N5 B1401824 4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine CAS No. 1311279-70-5

4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine

Cat. No. B1401824
M. Wt: 359.3 g/mol
InChI Key: RJXNHDGGPKOIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine” is a chemical compound with the molecular formula C18H16F3N5 . It is a part of the diazine family, which are widespread two-nitrogen containing compounds in nature .


Synthesis Analysis

The synthesis of such compounds often involves the use of diazine alkaloids, which are a central building block for a wide range of pharmacological applications . Specific synthetic approaches for preparing pharmacologically active decorated diazines, especially pyrimidines, have been explored .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 595.9±60.0 °C, and its density is predicted to be 1.314±0.06 g/cm3 . The pKa value is predicted to be 3.22±0.10 .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

The design of selective inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release, involves compounds with a pyrimidine structure. Research has shown the potential of these compounds in inhibiting p38 MAP kinase through the design, synthesis, and activity studies, demonstrating their utility in addressing inflammatory conditions (Scior et al., 2011).

Synthesis of Pyranopyrimidine Derivatives

Pyranopyrimidine derivatives, featuring the pyrimidine scaffold, are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research has focused on the development of these scaffolds using hybrid catalysts, highlighting their importance in the synthesis of lead molecules for drug development (Parmar et al., 2023).

Optoelectronic Materials

Compounds incorporating pyrimidine rings have been extensively researched for their applications in optoelectronic materials. These investigations cover the synthesis and application of pyrimidine derivatives in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the value of pyrimidine and quinazoline derivatives in creating novel materials for optoelectronics (Lipunova et al., 2018).

Anti-cancer Research

Pyrimidines are highlighted for their wide range of pharmacological effects, including anti-inflammatory and anti-cancer properties. The synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives have been extensively reviewed, providing insights into the development of new pyrimidines as anti-inflammatory agents with potential implications for cancer treatment (Rashid et al., 2021).

properties

IUPAC Name

4-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5/c1-26(2)16-10-13(18(19,20)21)9-15(24-16)12-5-3-11(4-6-12)14-7-8-23-17(22)25-14/h3-10H,1-2H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXNHDGGPKOIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=NC(=NC=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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